molecular formula C11H14F2N2O6 B12394358 N1-(1,1-Difluoroethyl)pseudouridine

N1-(1,1-Difluoroethyl)pseudouridine

Cat. No.: B12394358
M. Wt: 308.24 g/mol
InChI Key: AIRFOPFGWMIWKE-DUQYIQTESA-N
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Description

N1-(1,1-Difluoroethyl)pseudouridine: is a purine nucleoside analogue with broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is used primarily for scientific research and drug development purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1,1-Difluoroethyl)pseudouridine involves the modification of pseudouridine with a difluoroethyl group. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it typically involves nucleophilic substitution reactions where the difluoroethyl group is introduced to the pseudouridine molecule .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. The compound is generally produced in research laboratories and specialized chemical manufacturing facilities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N1-(1,1-Difluoroethyl)pseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various analogues with different functional groups .

Scientific Research Applications

Chemistry: N1-(1,1-Difluoroethyl)pseudouridine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is used to study the mechanisms of DNA synthesis inhibition and apoptosis induction. It serves as a model compound for understanding the behavior of nucleoside analogues in biological systems .

Medicine: It is being investigated for its ability to target and kill cancer cells, particularly in lymphoid malignancies .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable tool for drug discovery and development .

Mechanism of Action

N1-(1,1-Difluoroethyl)pseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The difluoroethyl group enhances its ability to interfere with DNA replication, leading to cell death. The compound targets specific enzymes involved in DNA synthesis, disrupting the replication process and triggering programmed cell death pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14F2N2O6

Molecular Weight

308.24 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-5-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H14F2N2O6/c12-6(13)2-15-1-4(10(19)14-11(15)20)9-8(18)7(17)5(3-16)21-9/h1,5-9,16-18H,2-3H2,(H,14,19,20)/t5-,7+,8?,9+/m1/s1

InChI Key

AIRFOPFGWMIWKE-DUQYIQTESA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1CC(F)F)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(F)F)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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